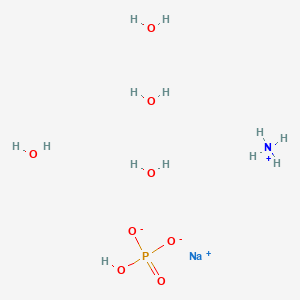

Sodium ammonium hydrogen phosphate tetrahydrate

Beschreibung

Sodium ammonium hydrogen phosphate tetrahydrate: is a chemical compound with the formula NaNH₄HPO₄·4H₂OThis compound is commonly used in laboratories for various analytical and research purposes .

Eigenschaften

CAS-Nummer |

7783-13-3 |

|---|---|

Molekularformel |

H8NNaO5P |

Molekulargewicht |

156.03 g/mol |

IUPAC-Name |

azanium;sodium;hydrogen phosphate;tetrahydrate |

InChI |

InChI=1S/H3N.Na.H3O4P.H2O/c;;1-5(2,3)4;/h1H3;;(H3,1,2,3,4);1H2 |

InChI-Schlüssel |

VJLVGPOTLGZGPU-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+] |

Kanonische SMILES |

N.O.OP(=O)(O)O.[Na] |

Synonyme |

NaNH4HPO4-4H2O, Microcosmic salt |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium ammonium hydrogen phosphate tetrahydrate can be synthesized by reacting sodium phosphate with ammonium phosphate in an aqueous solution. The reaction typically involves mixing equimolar amounts of sodium dihydrogen phosphate and ammonium dihydrogen phosphate, followed by crystallization to obtain the tetrahydrate form .

Industrial Production Methods: Industrial production of this compound involves similar processes but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is allowed to crystallize. The crystals are then filtered, washed, and dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium ammonium hydrogen phosphate tetrahydrate undergoes various chemical reactions, including:

Decomposition: On heating, it decomposes to form sodium polyphosphate and ammonia.

Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium phosphate and ammonium phosphate.

Common Reagents and Conditions:

Oxidation and Reduction: This compound does not typically undergo oxidation or reduction reactions under standard conditions.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Major Products Formed:

Decomposition: Sodium polyphosphate and ammonia.

Hydrolysis: Sodium phosphate and ammonium phosphate.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used in the microcosmic salt bead test for identifying metallic radicals .

- Acts as an intermediate in various chemical reactions .

Biology:

Medicine:

Industry:

Wirkmechanismus

The mechanism of action of sodium ammonium hydrogen phosphate tetrahydrate primarily involves its role as a source of phosphate ions. In biochemical assays, it provides phosphate ions that participate in various metabolic pathways. The ammonium and sodium ions can also interact with other ions and molecules, influencing the overall reaction dynamics .

Vergleich Mit ähnlichen Verbindungen

- **Ammonium sodium phosphate dibasic tetrahydrate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.